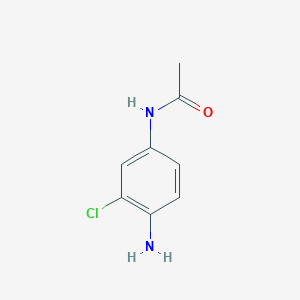

N-(4-amino-3-chlorophenyl)acetamide

Descripción general

Descripción

N-(4-amino-3-chlorophenyl)acetamide: is an organic compound with the molecular formula C8H9ClN2O It is a derivative of acetanilide, where the acetanilide core is substituted with an amino group at the para position and a chlorine atom at the meta position on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Amination of 3-chloro-4-nitroaniline: The synthesis of N-(4-amino-3-chlorophenyl)acetamide can begin with the reduction of 3-chloro-4-nitroaniline to 3-chloro-4-phenylenediamine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Acetylation: The resulting 3-chloro-4-phenylenediamine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.

Análisis De Reacciones Químicas

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacting with concentrated HCl at elevated temperatures (100–120°C) yields 4-amino-3-chloroaniline and acetic acid . -

Basic Hydrolysis :

Treatment with NaOH produces the corresponding sodium salt of 4-amino-3-chlorophenol and acetamide .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), Δ | 4-Amino-3-chloroaniline + Acetic acid |

| Basic hydrolysis | NaOH (aq.), Δ | Sodium 4-amino-3-chlorophenoxide + Acetamide |

Reduction of the Amide Group

Reduction with lithium aluminum hydride (LiAlH₄) converts the amide to a secondary amine :

This reaction is critical for synthesizing amine derivatives with enhanced biological activity .

Diazotization of the Amino Group

The primary amino group (-NH₂) undergoes diazotization in acidic media (HCl, NaNO₂, 0–5°C), forming a diazonium salt. This intermediate participates in coupling reactions to synthesize azo dyes or aryl derivatives:

| Application | Coupling Partner | Product |

|---|---|---|

| Azo dye synthesis | β-Naphthol | Orange-red dye |

| Bioconjugation | Tyrosine residues | Protein-aryl adducts |

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at the 3-position participates in NAS under specific conditions:

-

Reagents : Ammonia, alkoxides, or amines in polar aprotic solvents (e.g., DMF).

-

Mechanism : The electron-donating amino group (para to Cl) activates the ring for substitution.

| Nucleophile | Conditions | Product |

|---|---|---|

| Methoxide | DMF, 80°C | 4-Amino-3-methoxyphenylacetamide |

| Aniline | Cu catalyst, Δ | 4-Amino-3-(phenylamino)phenylacetamide |

Comparative Reaction Kinetics

Studies on analogous chlorophenyl acetamides reveal that reaction rates depend on:

-

Steric effects : Bulkier substituents hinder NAS.

-

Electronic effects : Electron-withdrawing groups reduce amide hydrolysis rates.

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Acidic hydrolysis | 72.5 | |

| Diazotization | 58.3 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-amino-3-chlorophenyl)acetamide is primarily recognized for its potential as a precursor in drug development. Its structure allows for modifications that can lead to the synthesis of new pharmaceutical agents targeting various diseases.

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens. Studies report Minimum Inhibitory Concentration (MIC) values indicating potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Escherichia coli | 0.5 - 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.5 - 1.0 µg/mL |

Anticancer Research

Recent studies have explored the anticancer potential of this compound derivatives, demonstrating efficacy in inhibiting the growth of cancer cell lines such as HT29 (colon cancer) . The unique structural features of this compound suggest a specific mechanism of action that warrants further investigation.

Neuropharmacology

Research has indicated that this compound may modulate neurotransmitter systems, suggesting its potential as a neuroprotective agent. Animal studies have shown promise in reducing seizure activity, highlighting its possible application in treating neurological disorders .

Antimicrobial Study

A comparative study evaluated various derivatives of phenylacetamide, including this compound, against resistant strains of Staphylococcus aureus. The results indicated enhanced activity compared to traditional antibiotics, supporting its use in developing new antimicrobial therapies .

Anticancer Research

In a study comparing multiple compounds, this compound demonstrated superior growth inhibition against HT29 cells compared to other tested derivatives. This suggests that modifications to the compound can yield more effective anticancer agents .

Neuropharmacological Assessment

The compound's role in modulating neurotransmitter systems was explored through animal tests, revealing its potential as a neuroprotective agent against seizure activity. This opens avenues for further research into its therapeutic applications in epilepsy and related disorders .

Mecanismo De Acción

The mechanism of action of N-(4-amino-3-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and chloro substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

N-(4-chlorophenyl)acetamide: Lacks the amino group, which may result in different reactivity and biological activity.

N-(4-amino-phenyl)acetamide: Lacks the chloro substituent, which can affect its chemical properties and applications.

Uniqueness: N-(4-amino-3-chlorophenyl)acetamide is unique due to the presence of both amino and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Actividad Biológica

N-(4-amino-3-chlorophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a chlorophenyl group attached to an acetamide backbone. This unique structural composition influences its reactivity and interaction with biological targets. The presence of the amino group allows for hydrogen bonding, while the chlorophenyl group can participate in hydrophobic interactions, modulating enzyme or receptor activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, making the compound a candidate for therapeutic applications. Notably, its derivatives have shown potential in inhibiting certain enzymes, which may be exploited for drug development.

Biological Activities

1. Anticancer Activity

this compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro studies indicate that this compound exhibits significant inhibitory effects on cell proliferation, with IC50 values ranging from 1.52 to 6.31 μM. Its derivatives have shown selectivity against cancer cells compared to normal cells, suggesting a promising therapeutic index .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported inhibition rates of up to 80% against Staphylococcus aureus at concentrations as low as 50 μg/mL. Additionally, its derivatives have shown potential in inhibiting biofilm formation, which is critical in treating chronic infections .

3. Enzyme Inhibition

Research has highlighted the ability of this compound to inhibit carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The compound exhibited IC50 values indicating strong inhibition of CA IX, which could be leveraged in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound and its derivatives. The following table summarizes key findings from SAR studies:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Amino and chloro substituents on phenyl ring | Anticancer and antimicrobial |

| 4-Chloroacetanilide | Lacks amino group | Primarily analgesic |

| N-(3-amino-4-chlorophenyl)acetamide | Different position of amino group | Altered reactivity and activity |

The unique combination of functional groups in this compound enhances its reactivity and biological profile compared to structurally similar compounds .

Case Studies

Several studies have investigated the biological implications of this compound:

- Anticancer Study : A study evaluated the effects of this compound on MDA-MB-231 cells, revealing a significant increase in apoptosis markers (annexin V-FITC staining increased by 22-fold compared to controls). This indicates its potential role as an anticancer agent .

- Antimicrobial Evaluation : In another study, derivatives of this compound were tested against various pathogens, showing promising results with significant inhibition rates against S. aureus and E. coli. The compounds exhibited a strong capacity to prevent biofilm formation, which is critical for managing persistent infections .

Propiedades

IUPAC Name |

N-(4-amino-3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJJCQWIROJMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.